![molecular formula C20H28N2O6 B3968887 [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-phenylmethanone;oxalic acid](/img/structure/B3968887.png)
[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-phenylmethanone;oxalic acid
Overview
Description
[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-phenylmethanone;oxalic acid is a complex organic compound that features a piperidine and morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-phenylmethanone typically involves multi-step organic reactions. One common approach is the reaction of 2,6-dimethylmorpholine with piperidine derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, which are crucial for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Evodiamine: Another piperidine-based compound with potential anticancer effects.
Matrine: A piperidine alkaloid with antimicrobial and anti-inflammatory activities.
Uniqueness
What sets [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-phenylmethanone apart is its combination of the piperidine and morpholine moieties, which provides unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]-phenylmethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.C2H2O4/c1-14-12-20(13-15(2)22-14)17-8-10-19(11-9-17)18(21)16-6-4-3-5-7-16;3-1(4)2(5)6/h3-7,14-15,17H,8-13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAXJSVGRCYGMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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